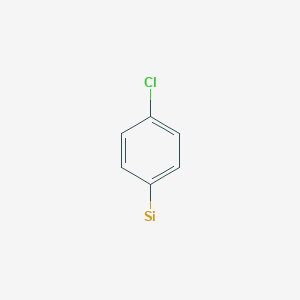

(4-Chlorophenyl)silane

説明

Contextual Significance in Organosilicon Chemistry

The electron-withdrawing nature of the chlorine atom on the phenyl ring affects the reactivity of the silane (B1218182). For instance, in trichloro(4-chlorophenyl)silane, the chloro substituent on the phenyl ring enhances the stability of the compound and directs the regioselectivity of further reactions. This electronic influence is a key factor in its utility as a monomer for silicone polymers and as a surface modification agent.

Compared to other organosilanes, the 4-chlorophenyl group can be considered a functional group due to the possibility of cleaving the Si-C bond under certain conditions, a reactivity that is less feasible for Si-alkyl bonds. rsc.org This opens up additional synthetic pathways and applications.

Scope of Academic Inquiry for this compound and its Derivatives

Academic and industrial research on (4-chlorophenyl)silanes is broad, encompassing synthesis, reactivity studies, and applications in materials science and organic synthesis.

Key areas of investigation include:

Synthesis and Preparation: Researchers have explored various methods to synthesize (4-chlorophenyl)silanes. A primary method for preparing trichlorothis compound is the direct, controlled chlorination of trichlorophenylsilane. Another common route involves the use of Grignard reagents, such as the reaction of 4-chlorophenylmagnesium bromide with a silicon halide. smolecule.com

Chemical Reactions and Reactivity: The reactivity of the silicon center is a major focus. (4-Chlorophenyl)silanes with chloro- or alkoxy- groups attached to the silicon are highly reactive towards nucleophiles.

Hydrolysis: These compounds react with moisture to form silanols (Si-OH), which are key intermediates in the formation of silicone polymers and for bonding to surfaces.

Substitution: The chlorine or alkoxy groups on the silicon can be readily substituted by other groups, allowing for the synthesis of a diverse range of organosilicon compounds.

Cross-Coupling Reactions: Aryl(trialkoxy)silanes, including (4-chlorophenyl)triethoxysilane, are used in palladium-catalyzed Hiyama cross-coupling reactions to form biaryl compounds, which are important structural motifs in many organic molecules. rsc.org

Materials Science: A significant area of research is the use of (4-chlorophenyl)silanes as building blocks for advanced materials.

Polymers: Trichlorothis compound serves as a monomer for producing silicone polymers with enhanced thermal stability.

Surface Modification: These silanes are used to modify surfaces, such as glass or silica (B1680970) nanoparticles, to improve adhesion between organic polymers and inorganic substrates.

Coatings: The properties of (4-chlorophenyl)silanes make them suitable for use in hydrophobic coatings.

Organic Synthesis: In organic chemistry, this compound derivatives are employed as reagents and protecting groups. For example, chloro(4-chlorophenyl)dimethylsilane is used in the formation of silyl (B83357) ethers. hengdasilane.com

Biological and Medicinal Chemistry: Some studies have investigated the biological activities of certain derivatives. For instance, research has indicated that trichlorothis compound exhibits inhibitory effects on the proliferation of certain cancer cell lines and shows antimicrobial properties against specific bacteria.

The following table summarizes the properties of some common this compound derivatives:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features and Applications |

| Trichlorothis compound | C₆H₄Cl₄Si | 245.99 | Monomer for silicone polymers, surface modifier. |

| (4-Chlorophenyl)dimethylsilane | C₈H₁₁ClSi | 170.71 | Reagent in organic synthesis, including coupling reactions. smolecule.com |

| Chloro(4-chlorophenyl)dimethylsilane | C₈H₁₀Cl₂Si | 205.16 | Used as a protecting group and in silyl ether formation. hengdasilane.com |

| (4-Chlorophenyl)triethoxysilane | C₁₂H₁₉ClO₃Si | 274.81 | Used in Hiyama cross-coupling reactions. rsc.org |

特性

CAS番号 |

3724-36-5 |

|---|---|

分子式 |

C6H4ClSi |

分子量 |

139.63 g/mol |

InChI |

InChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H |

InChIキー |

IDUDYCIMDWCOOK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1[Si])Cl |

正規SMILES |

C1=CC(=CC=C1[Si])Cl |

他のCAS番号 |

3724-36-5 |

製品の起源 |

United States |

Synthesis Methodologies for 4 Chlorophenyl Silane and Its Derivatives

Organometallic Reagent Approaches

Organometallic reagents are a cornerstone in the formation of silicon-carbon bonds. Grignard and organolithium reagents are the most prominent in the synthesis of (4-Chlorophenyl)silane, offering versatile pathways to this class of compounds.

Grignard Reagent-Mediated Syntheses

The Grignard reaction is a widely utilized method for creating carbon-silicon bonds. mdpi.com This reaction involves the preparation of an organomagnesium halide (a Grignard reagent), which then acts as a nucleophile, attacking an electrophilic silicon center. scholaris.caresearchgate.net

The synthesis of this compound via this route commences with the formation of the Grignard reagent, (4-Chlorophenyl)magnesium bromide. This is typically achieved by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). organic-chemistry.orgdtic.mil While the reaction of aryl chlorides with magnesium can be sluggish, the corresponding aryl bromides are generally more reactive. organic-chemistry.org

Once the Grignard reagent is formed, it is reacted with a suitable silane (B1218182) precursor. For the synthesis of this compound itself (H3Si-C6H4-Cl), a simple halosilane like silicon tetrachloride or trichlorosilane (B8805176) would be used, followed by reduction. More commonly, to produce derivatives, an organohalosilane is employed. For example, the reaction of (4-Chlorophenyl)magnesium bromide with dimethyldichlorosilane would yield (4-chlorophenyl)dimethylchlorosilane.

The general reaction scheme is as follows:

Step 1: Grignard Reagent Formation Cl-C₆H₄-Br + Mg → Cl-C₆H₄-MgBr

Step 2: Reaction with Silane Precursor Cl-C₆H₄-MgBr + R₃SiCl → Cl-C₆H₄-SiR₃ + MgBrCl

The reaction conditions, such as solvent and temperature, can influence the yield and purity of the final product. For instance, the use of THF as a solvent can be advantageous, though it may also lead to ring-opening side reactions under certain conditions. researchgate.net To favor the formation of the desired product and minimize side reactions, careful control of the stoichiometry and reaction temperature is crucial. desy.de

Table 1: Examples of Grignard Reagent-Mediated Syntheses of this compound Derivatives

| Grignard Reagent | Silane Precursor | Product | Typical Solvent |

|---|---|---|---|

| (4-Chlorophenyl)magnesium bromide | Dimethyldichlorosilane | (4-chlorophenyl)dimethylchlorosilane | Diethyl ether or THF |

| (4-Chlorophenyl)magnesium bromide | Methyltrichlorosilane | (4-chlorophenyl)methyl dichlorosilane | THF |

| (4-Chlorophenyl)magnesium bromide | Silicon tetrachloride | (4-chlorophenyl)trichlorosilane | Diethyl ether |

Organolithium Reagent-Mediated Syntheses

Organolithium reagents offer an alternative and often more reactive pathway for the synthesis of arylsilanes. acs.org These reagents are typically generated through a lithium-halogen exchange reaction or by the deprotonation of an aromatic compound. acs.org

For the synthesis of this compound derivatives, an aryllithium reagent, 4-chlorophenyllithium, is first prepared. This can be achieved by reacting a dihalogenated benzene (B151609), such as 1-bromo-4-chlorobenzene, with an alkyllithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures (e.g., -78 °C). desy.de The lithium-halogen exchange occurs preferentially at the more reactive bromine atom.

The resulting 4-chlorophenyllithium is a potent nucleophile that readily attacks a variety of chlorosilane electrophiles. mdpi.com Due to their high reactivity, organolithium reactions are often rapid even at low temperatures. acs.org However, this high reactivity also necessitates careful control to avoid side reactions. researchgate.net

The general reaction sequence is:

Step 1: Organolithium Reagent Formation Cl-C₆H₄-Br + n-BuLi → Cl-C₆H₄-Li + n-BuBr

Step 2: Reaction with Silane Precursor Cl-C₆H₄-Li + R₃SiCl → Cl-C₆H₄-SiR₃ + LiCl

This methodology is particularly useful for synthesizing a wide array of functionalized arylsilanes. desy.de

Halosilane Precursor Reactions

The reaction of halosilane precursors with organometallic reagents is a fundamental transformation in organosilicon chemistry. wikipedia.org Chlorosilanes are the most commonly used halosilanes due to their optimal reactivity and commercial availability. researchgate.netwikipedia.org

In the context of synthesizing this compound and its derivatives, the halosilane acts as the electrophile. The silicon atom, bonded to one or more chlorine atoms, carries a partial positive charge and is susceptible to nucleophilic attack by the carbanionic carbon of the Grignard or organolithium reagent.

The reactivity of the Si-Cl bond allows for the stepwise substitution of chlorine atoms, enabling the synthesis of a range of products. For instance, reacting (4-Chlorophenyl)magnesium bromide with silicon tetrachloride (SiCl₄) can yield (4-chlorophenyl)trichlorosilane, bis(4-chlorophenyl)dichlorosilane, and so on, depending on the stoichiometry of the reactants. To obtain partially substituted products, a "reverse addition" technique, where the Grignard reagent is added to the chlorosilane, is often employed. researchgate.net

Reductive Coupling Processes for Silanes

Reductive coupling reactions provide a method for forming carbon-carbon and, in this context, silicon-carbon bonds. The Wurtz-Fittig reaction is a classic example of this type of process and has been applied to the synthesis of organosilicon compounds. researchgate.netceitec.cz

The Wurtz-Fittig reaction involves the reaction of an aryl halide and an alkyl halide with sodium metal in a dry ether solvent to form a substituted aromatic compound. A variation of this reaction can be used to synthesize arylsilanes by reacting an aryl halide with a chlorosilane in the presence of an alkali metal, typically sodium.

For the synthesis of a this compound derivative, 1,4-dichlorobenzene (B42874) could be reacted with a chlorosilane, such as trimethylchlorosilane, and sodium metal. The reaction proceeds through the formation of an organosodium intermediate or via a radical mechanism.

The generalized reaction is as follows:

Cl-C₆H₄-Cl + R₃SiCl + 2Na → Cl-C₆H₄-SiR₃ + 2NaCl

However, the Wurtz-Fittig reaction has limitations, including the potential for side reactions and the formation of symmetrical coupling byproducts (e.g., biphenyl (B1667301) derivatives and disilanes). researchgate.net Consequently, it is often less selective than the Grignard or organolithium methods.

Dehydrogenative Coupling of Silanes

Dehydrogenative coupling is a powerful method for forming Si-Si, Si-O, Si-N, and Si-C bonds, typically involving the reaction of a hydrosilane with a suitable substrate, leading to the elimination of hydrogen gas (H₂). This approach is often catalyzed by transition metal complexes.

In the synthesis of arylsilanes, a hydrosilane can be coupled with an aromatic C-H bond. For instance, a platinum-catalyzed reaction can facilitate the intermolecular dehydrogenative coupling of a hydrosilane with an arene. Electron-poor arenes tend to react preferentially.

Alternatively, a hydrosilane can be coupled with an aryl halide. This process, often catalyzed by rhodium or palladium complexes, results in the formation of an arylsilane and a hydrogen halide. organic-chemistry.org A base is typically added to neutralize the hydrogen halide byproduct. organic-chemistry.org

A general scheme for the catalytic dehydrogenative coupling is:

Ar-H + H-SiR₃ --(Catalyst)--> Ar-SiR₃ + H₂

This method offers a direct route to arylsilanes from readily available starting materials. Various catalysts, including those based on ruthenium, manganese, and copper, have been explored for the dehydrogenative coupling of hydrosilanes with alcohols and other substrates.

Amine- or Chloride-Induced Disproportionation Reactions of Silanes

Disproportionation reactions provide a crucial pathway for the redistribution of substituents on a silicon atom, enabling the conversion of chlorosilanes into both more and less halogenated species. These reactions are frequently catalyzed by Lewis bases, such as amines and chlorides.

The process is particularly significant in industrial settings for converting trichlorosilane into dichlorosilane, monochlorosilane, and ultimately, silane (SiH4). gelest.com The catalysts for these transformations are often tertiary amines or quaternary ammonium (B1175870) groups anchored to an anion-exchange resin. gelest.comgoogleapis.com This heterogeneous catalysis approach allows for continuous processing and easy separation of the catalyst from the reaction products. google.com

A detailed quantum-chemical study on the amine-induced disproportionation of perchlorinated silanes indicates that the reaction proceeds through a key dichlorosilylene (B1217353) amine adduct intermediate. nih.gov This challenges the previously held notion of a simple concerted silylene insertion into Si-Cl bonds, suggesting more complex reaction pathways. nih.gov The reactivity in these systems is dominated by the Lewis-base character of the silylene amine adduct. nih.gov

Alternative catalyst systems involve an ionic inorganic salt (e.g., KCl, NaCl) and a compound capable of complexing the cation, such as a macrocyclic polyether (crown ether). google.com This method allows the disproportionation to occur at lower temperatures, often between 0°C and 50°C, which is a significant advantage over high-temperature processes. google.com

Table 1: Catalyst Systems for Silane Disproportionation

| Catalyst Type | Specific Examples | Operating Conditions | Reference |

|---|---|---|---|

| Resin-Supported Amines | Anion-exchange resin with tertiary amino or quaternary ammonium groups | Refluxing trichlorosilane | gelest.com |

| Amine/Amine Hydrochloride | Specific tertiary amines and their hydrochlorides | Low temperature | googleapis.com |

| Ionic Salt / Complexing Agent | M⁺A⁻ (e.g., KCl) + Macrocyclic Polyether | 0°C - 50°C | google.com |

Transformation of Monosilane to Higher Silanes

The synthesis of higher silanes (compounds containing two or more silicon atoms, such as disilanes and trisilanes) from monosilane precursors is a fundamental process in silicon chemistry. These transformations are typically achieved through high-energy processes like pyrolysis or photolysis. uhmreactiondynamics.org

The thermal decomposition of monosilane (SiH4) initiates a chain reaction involving the formation of silylene (SiH2) and other silicon-hydrogen radicals. ntnu.no These reactive intermediates can insert into the Si-H bonds of other silane molecules, leading to the formation of longer silane chains. uhmreactiondynamics.orgntnu.no While much of the research focuses on the parent silane (SiH4), the principles can be extended to organosilanes like this compound. The pyrolysis of such a monosilane would be expected to generate (4-Chlorophenyl)silylene, which could then react further to form higher-order organosilanes.

Alternative, non-pyrolytic methods have also been explored. Electrical discharge reactors and the irradiation of condensed silane ices with energetic electrons can also induce the formation of higher silanes. uhmreactiondynamics.org These methods proceed through radical-radical recombination and radical insertion pathways. uhmreactiondynamics.org

Selective Synthesis of Halosilanes via Hydrosilane Reactions with Halides/Halogens

A key transformation for functionalizing silanes is the selective conversion of a silicon-hydrogen (Si-H) bond into a silicon-halogen (Si-X) bond. This allows for the introduction of reactive sites for further synthetic manipulations. Various methods have been developed to achieve this transformation with high selectivity, avoiding unwanted side reactions.

One effective method involves the reaction of hydrosilanes with copper(II) halides (CuX₂). This approach can be used to produce a range of halohydrosilanes, such as R₂SiHX and RSiHX₂, with high yields. researchgate.net Another powerful strategy is the use of transition metal catalysts. Palladium (Pd) or Nickel (Ni) complexes can catalyze the hydride-halogen exchange between hydrosilanes and alkyl or allyl halides. researchgate.net

A highly efficient protocol for the chlorination of hydrosilanes utilizes palladium(II) chloride as a catalyst in combination with a chlorinating agent like hexachloroethane. researchgate.net This system provides the desired chlorosilanes in good to quantitative yields under mild conditions. researchgate.net Furthermore, borohydride-catalyzed Si-H/Si-Cl redistribution systems have been established for the facile preparation of hydrochlorosilanes. researchgate.net

Table 2: Reagents for Selective Halogenation of Hydrosilanes

| Reagent/Catalyst System | Substrate | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Cu(II)-based reagents (e.g., CuCl₂) | Hydrosilanes (R₃SiH, R₂SiH₂) | Halosilanes (R₃SiX, R₂SiHX) | Selective, high yields | researchgate.net |

| PdCl₂ / Hexachloroethane | Hydrosilanes | Chlorosilanes | Mild conditions, quantitative yields | researchgate.net |

| Pd or Ni catalysts / Alkyl Halides | Hydrosilanes | Iodo- and Bromosilanes | Catalytic hydride-halogen exchange | researchgate.net |

Ring-Closure Reactions for Cyclic Silane Derivatives (e.g., Benzosilacycloalkenes)

The synthesis of cyclic silanes, where a silicon atom is part of a ring structure, opens avenues to novel materials with unique electronic and conformational properties. Benzosilacycloalkenes, which feature a silicon atom within a ring fused to a benzene ring, are an important class of such compounds.

A modern approach to constructing these structures involves the palladium-catalyzed ring expansion of benzosilacyclobutenes. researchgate.net In this reaction, the strained four-membered ring of a benzosilacyclobutene undergoes a catalytic Si-C bond activation and subsequent reaction with a conjugated alkyne. researchgate.net This process results in the formation of larger, more complex benzosilacycles, demonstrating a powerful method for building silicon-containing heterocyclic systems. researchgate.net This strategy allows for the construction of silicon-stereogenic centers with high enantioselectivity, depending on the ligands used in the palladium catalyst. researchgate.net

Solvent-Free Organocatalytic Protocols for Silatrane (B128906) Synthesis

Silatranes are polycyclic organosilicon compounds characterized by a silicon atom coordinated to a nitrogen atom in a cage-like structure. They exhibit enhanced stability compared to their trialkoxysilane precursors. nih.gov Modern synthetic protocols have focused on developing efficient and environmentally friendly methods for their preparation.

A highly effective, solvent-free method utilizes organocatalysts to promote the reaction between a trialkoxysilane and triethanolamine (B1662121) (TEOA). nih.govacs.org Amidine derivatives, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been identified as particularly efficient catalysts for this transformation. nih.govresearchgate.net The catalytic activity of these bases correlates with their pK(BH+) values, with stronger bases generally providing higher activity. nih.govresearchgate.net

This protocol avoids the need for solvents and often allows for simple product isolation. The addition of a slight excess of the silane reagent ensures the complete conversion of the polar TEOA, and the resulting silatrane product, which is often a solid, can be isolated by simply washing with a nonpolar solvent like hexane (B92381) to remove the catalyst and unreacted silane. nih.govacs.org This approach aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. nih.gov

Table 3: Organocatalysts for Solvent-Free Silatrane Synthesis

| Catalyst | Structure | Relative Activity | Reference |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Bicyclic Amidine | Moderately Active | nih.govacs.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Tricyclic Amidine | Highly Active | researchgate.net |

| 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Bicyclic Amidine | Low Activity | researchgate.net |

Advanced Reaction Workup and Isolation Techniques

The purification of organosilanes can be challenging due to their potential for self-condensation and sensitivity to moisture. mdpi.com Therefore, specialized workup and isolation techniques are often required to obtain pure products.

Distillation is a common method for purifying volatile silanes. google.com The efficiency of separation can be enhanced by chemically modifying impurities. For instance, residual hydrogen-containing silanes can be reacted with a hydrogen halide in the presence of a catalyst to form higher-boiling point halosilanes, which are then more easily separated by distillation. google.com

For less volatile or thermally sensitive silanes, column chromatography is employed. However, the silica (B1680970) gel stationary phase can promote the hydrolysis and condensation of alkoxysilanes. This issue can often be mitigated by adding 1-2% ethanol (B145695) to the eluent system, which helps to prevent the irreversible adsorption and decomposition of the product on the column. mdpi.com

For silanes applied as surface modification agents, the workup involves a thorough cleaning process to remove any non-covalently bound material. A typical postsilanization cleaning procedure involves sequential sonication in various solvents, such as toluene, dichloromethane, and ethanol, to ensure a clean, covalently attached monolayer. acs.org

Advanced Spectroscopic and Analytical Characterization of 4 Chlorophenyl Silane Compounds

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Chlorophenyl)silane and its derivatives displays several characteristic absorption bands.

Key vibrational modes include:

Si-H Stretch: A sharp, intense band typically appears in the 2100-2250 cm⁻¹ region, which is a definitive indicator of the silane (B1218182) (Si-H) functional group. aps.org

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the phenyl ring are observed above 3000 cm⁻¹.

Aromatic C=C Stretch: Bands corresponding to the carbon-carbon double bond stretching within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

Si-Aryl Stretch: The vibration of the silicon-carbon bond connecting to the phenyl ring can be found in the fingerprint region.

C-Cl Stretch: The carbon-chlorine stretching vibration usually gives rise to a strong band in the 1000-1100 cm⁻¹ range, although its exact position can vary.

The NIST Chemistry WebBook provides IR spectral data for related compounds like chlorophenylsilane (B47029) and (4-Chlorophenyl)(trimethyl)silane, which show these characteristic absorption patterns. nist.govnist.gov

Table 4: Key IR Absorption Bands for this compound Moieties

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Si-H Stretch | 2100 - 2250 | Strong, Sharp |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| Si-O-Si Stretch* | 1000 - 1100 | Strong, Broad |

| C-Cl Stretch | 1000 - 1100 | Strong |

Note: The Si-O-Si stretch would appear if the silane undergoes hydrolysis and condensation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for measuring the mass-to-charge ratio (m/z) of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio. This technique is invaluable for the determination of the elemental composition of a sample or molecule and for elucidating the chemical structures of molecules, such as this compound.

Liquid Chromatography-Mass Spectroscopy (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is a powerful technique with high sensitivity and selectivity and is broadly applicable to the separation, detection, and identification of chemicals in complex mixtures.

The direct analysis of highly reactive organosilanes, such as this compound, by LC-MS can be challenging. These compounds are often susceptible to hydrolysis and condensation reactions, potentially reacting with protic mobile phases (like water or methanol) commonly used in reversed-phase liquid chromatography. This reactivity can lead to the formation of silanols and subsequently siloxanes, complicating the analysis of the original compound.

However, LC-MS proves to be an excellent method for the characterization of these transformation products. For instance, studies on related fluorinated silanes have shown that while the parent silane is difficult to analyze with LC-based methods, their hydrolysis and condensation products, such as disiloxanes, can be successfully detected and characterized. diva-portal.org In the context of this compound, LC-MS could be employed to study its stability in various environments and to identify and quantify the formation of corresponding siloxanes and other degradation products. The choice of a non-aqueous, aprotic mobile phase and reversed-phase column could potentially allow for the analysis of the intact molecule, though gas chromatography-mass spectrometry (GC-MS) is more commonly employed for such volatile and reactive compounds.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the composition of solid surfaces and thin films. rsc.orgcarleton.edu The technique involves bombarding a sample surface with a pulsed primary ion beam (e.g., Bi⁺), which causes the sputtering of secondary ions from the outermost monolayer of the surface. phi.comnist.gov These secondary ions are then accelerated into a time-of-flight analyzer, where they are separated based on their mass-to-charge ratio. phi.comnist.gov

ToF-SIMS provides detailed elemental and molecular information about the very top surface (1-2 nm) of a material. phi.com For a surface functionalized with this compound, ToF-SIMS can be used to:

Confirm the presence of the silane layer: By detecting characteristic molecular fragments.

Determine surface coverage and homogeneity: Through chemical imaging, which maps the lateral distribution of specific ions on the surface. phi.com

Investigate the bonding mechanism to a substrate: By identifying fragments that include atoms from both the silane and the underlying material.

| Plausible Ion Fragment | Chemical Formula | Expected m/z |

| Silicon | Si⁺ | 28 |

| Phenyl | C₆H₅⁺ | 77 |

| Chlorophenyl | C₆H₄Cl⁺ | 111/113 |

| Phenylsilicon | C₆H₅Si⁺ | 105 |

| Chlorophenylsilicon | C₆H₄ClSi⁺ | 139/141 |

Note: The presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), would result in characteristic isotopic patterns for all chlorine-containing fragments, appearing as peaks separated by 2 m/z units.

General Mass Spectroscopy for Organic and Inorganic Substances

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of volatile organic and organometallic compounds. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and form a molecular ion (M⁺•). This molecular ion is often energetically unstable and undergoes fragmentation into smaller, characteristic ions. libretexts.org The pattern of these fragments provides a "fingerprint" that can be used to identify the compound.

For this compound (C₆H₅SiH₂Cl), the molecular weight is approximately 142.66 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 142 (for ³⁵Cl) and 144 (for ³⁷Cl). The fragmentation pattern would be dictated by the cleavage of the weakest bonds.

Key fragmentation pathways for chlorophenylsilane would likely include:

Loss of a hydrogen atom: [M-H]⁺

Loss of a chlorine atom: [M-Cl]⁺

Loss of the phenyl group: [M-C₆H₅]⁺

Cleavage of the phenyl ring

Based on the NIST database for the closely related compound, Chlorophenylsilane, the following prominent peaks can be anticipated. nist.gov

| m/z Value | Relative Intensity | Possible Fragment Identity |

| 144 | Moderate | [C₆H₅SiH₂³⁷Cl]⁺• (Molecular Ion) |

| 142 | High | [C₆H₅SiH₂³⁵Cl]⁺• (Molecular Ion) |

| 107 | High | [C₆H₅SiH₂]⁺ (Loss of Cl) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 63 | Moderate | [SiH₂Cl]⁺ (Loss of Phenyl) |

This interactive table presents the anticipated mass spectrum fragmentation for this compound based on data for Chlorophenylsilane.

X-ray Based Spectroscopic Techniques

X-ray-based spectroscopic techniques are a class of analytical methods that use X-rays to probe the elemental composition, chemical state, and electronic structure of materials.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. XPS is based on the photoelectric effect, where irradiating a material with a beam of X-rays causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface.

For this compound, XPS analysis would provide:

Elemental Confirmation: Detection of signals for Carbon (C 1s), Silicon (Si 2p), and Chlorine (Cl 2p), confirming the presence of the compound on a surface.

Chemical State Information: Small shifts in the binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. For example, the Si 2p binding energy will differ depending on whether it is bonded to carbon, chlorine, or oxygen (if oxidized).

The following table lists the expected binding energy ranges for the core levels of the elements in this compound.

| Element | Core Level | Chemical Bond/State | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H (Aromatic) | ~284.8 thermofisher.com |

| C-Si | ~283.8 - 284.0 researchgate.net | ||

| Silicon | Si 2p | Si-C (Organic Si) | ~102.0 thermofisher.com |

| Si-Cl | ~100.4 xpsfitting.com | ||

| Chlorine | Cl 2p₃/₂ | C-Cl (Organic Cl) | ~200.0 - 200.5 researchgate.netthermofisher.com |

This interactive table shows the anticipated XPS binding energies for different chemical states within this compound.

Energy-Dispersive X-ray Spectroscopy (EDS)

Energy-Dispersive X-ray Spectroscopy (EDS, EDX, or EDXS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is typically coupled with electron microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). bruker.com The technique relies on the interaction between a high-energy electron beam and the sample. This interaction excites an electron in an inner shell, ejecting it and creating an electron hole. An electron from a higher-energy shell then fills the hole, releasing the excess energy as an X-ray. wikipedia.org

The energy of the emitted X-ray is characteristic of the element from which it originated. An EDS detector measures the number and energy of the emitted X-rays, allowing for the determination of the elemental composition of the sample. thermofisher.comnanoanalytics.com

When analyzing a sample of this compound, EDS would be used to confirm its elemental makeup. The resulting spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of Carbon (C), Silicon (Si), and Chlorine (Cl). This provides a qualitative and quantitative assessment of the elements present. Hydrogen cannot be detected by EDS.

| Element | Atomic Number (Z) | Characteristic X-ray Line | Energy (keV) |

| Carbon | 6 | Kα | 0.277 |

| Silicon | 14 | Kα | 1.740 |

| Chlorine | 17 | Kα | 2.622 |

This interactive table lists the principal characteristic X-ray emission energies for the elements in this compound that are detectable by EDS.

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful tool for probing the electronic structure and orientation of molecules on surfaces. stanford.edu By tuning synchrotron radiation to the absorption edges of specific elements (like Carbon, Nitrogen, Oxygen, and Silicon), NEXAFS can provide detailed information about the unoccupied molecular orbitals. stanford.edumit.edu

For a molecule like this compound deposited as a self-assembled monolayer (SAM) or a thin film, NEXAFS would be particularly insightful. The fine structure near the carbon K-edge absorption peak would be sensitive to the bonding environment of the carbon atoms within the chlorophenyl ring. stanford.edu Polarization-dependent NEXAFS studies, where the orientation of the electric field vector of the X-rays is varied relative to the sample surface, could determine the average tilt angle and orientation of the chlorophenyl rings with respect to the substrate. researchgate.net This information is crucial for understanding the packing and order within the silane layer. While specific NEXAFS data for this compound is not readily found, studies on similar aromatic silanes would be expected to show characteristic resonances corresponding to π* and σ* orbitals of the phenyl ring.

Microscopic and Surface Analysis Techniques

Microscopic and surface analysis techniques are essential for visualizing the morphology, topography, and structure of materials at the micro- and nanoscale.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) offers high-resolution imaging of surface topography. ttu.edumtu.edu An FESEM utilizes a field-emission gun that provides a smaller, more coherent electron beam, enabling resolutions down to the nanometer scale. mtu.edu

When characterizing a surface modified with this compound, FESEM would be employed to visualize the uniformity and quality of the resulting film or coating. researchgate.net It could reveal the presence of any aggregates, defects, or variations in the coating thickness across the substrate. researchgate.net In studies of nanoparticles functionalized with silanes, FESEM is used to observe the morphology and dispersion of the nanoparticles. nih.gov For a this compound layer, FESEM could provide qualitative information about the surface coverage and homogeneity.

Table 1: Potential FESEM Analysis Parameters for a this compound Coated Surface

| Parameter | Description | Expected Information |

|---|---|---|

| Magnification | Up to 500,000x | Detailed view of surface features, grain boundaries, and potential defects. |

| Accelerating Voltage | 1-15 kV | Low voltages enhance surface detail; higher voltages can provide compositional contrast. |

| Working Distance | Short (e.g., 3-12 mm) | Optimizes resolution and signal detection. |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a widely used technique for obtaining high-resolution images of a sample's surface. It works by scanning a focused beam of electrons over a surface to create an image. nih.gov The signals that derive from electron-sample interactions reveal information about the sample's surface topography and composition. nih.gov

In the context of this compound, SEM would be instrumental in assessing the morphology of surfaces treated with this compound. For instance, if this compound is used to create a protective or functional coating, SEM images would show how uniformly the silane has been deposited. nih.gov It can also be used to characterize particles that have been surface-modified with the silane, providing information on their size distribution and state of aggregation. researchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides extremely high-resolution, two-dimensional images of a sample by passing a beam of electrons through an ultrathin specimen. mdpi.com It is a powerful tool for visualizing the internal structure of materials at the atomic scale. mdpi.compku.edu.cn

If this compound were used to functionalize nanoparticles, TEM would be a critical technique for characterization. nih.govresearchgate.net TEM images could reveal the size, shape, and distribution of the nanoparticles. nih.gov Furthermore, high-resolution TEM (HRTEM) could potentially visualize the thin silane layer on the surface of the nanoparticles, appearing as a core-shell structure. researchgate.net This would confirm the successful coating of the nanoparticles with this compound.

Table 2: Illustrative TEM Data for Silane-Coated Nanoparticles

| Feature | Description | Typical Measurement |

|---|---|---|

| Nanoparticle Core Size | Diameter of the inorganic nanoparticle. | 10-100 nm |

| Silane Shell Thickness | Thickness of the organic silane layer. | 1-5 nm |

| Particle Morphology | Shape of the nanoparticles (e.g., spherical, rod-like). | Qualitative description from images. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface with nanoscale resolution. wiley.com It operates by scanning a sharp tip at the end of a cantilever across the sample surface. scielo.br

For a surface modified with this compound, AFM would be used to characterize the topography and roughness of the silane layer. wiley.comresearchgate.net It can reveal whether the silane forms a smooth, uniform monolayer or if it aggregates into islands. wiley.com Phase imaging in AFM can also provide information on the chemical nature of the surface, potentially distinguishing between the silane-coated areas and the underlying substrate. Adhesion studies using AFM can probe the mechanical properties of the silane film. scielo.br

Table 3: Potential AFM Surface Roughness Data for a this compound Film

| Parameter | Uncoated Substrate (e.g., Silicon Wafer) | Silane-Coated Substrate |

|---|---|---|

| Root Mean Square (RMS) Roughness (Rq) | < 0.2 nm | Variable, depends on film quality (e.g., 0.3 - 1.0 nm) |

| Average Roughness (Ra) | < 0.1 nm | Variable, depends on film quality (e.g., 0.2 - 0.8 nm) |

Ion Scattering Spectroscopy (ISS)

Ion Scattering Spectroscopy (ISS), also known as Low-Energy Ion Scattering (LEIS), is an extremely surface-sensitive technique used to determine the elemental composition of the outermost atomic layer of a material. thermofisher.comthermofisher.com It involves directing a beam of low-energy ions at a surface and analyzing the energy of the scattered ions. wikipedia.org

If a surface is coated with this compound, ISS would be able to confirm the presence of silicon, chlorine, and carbon in the very top layer of the surface. thermofisher.com Because of its high surface sensitivity, it can verify that the silane molecules are indeed at the interface. thermofisher.com By analyzing the signal intensities, it is possible to obtain semi-quantitative information about the relative atomic concentrations on the surface. This technique would be particularly useful to confirm the completeness of a this compound monolayer. flinders.edu.au

Elemental Analysis (e.g., CHN)

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₆H₇ClSi. nist.govsigmaaldrich.com This analysis is crucial for confirming the purity of the compound by comparing the experimentally determined percentages of carbon, hydrogen, and other elements with the calculated theoretical values.

The theoretical elemental composition of this compound is derived from the atomic masses of its constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Chlorine (35.45 g/mol ), and Silicon (28.09 g/mol ). The molecular weight of this compound is approximately 142.66 g/mol . nist.govsigmaaldrich.com

The expected percentages for each element are presented in the table below. While nitrogen (N) is a common element in CHN analysis, it is not present in this compound, and therefore its theoretical percentage is zero.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 50.51 |

| Hydrogen | H | 4.94 |

| Chlorine | Cl | 24.85 |

| Silicon | Si | 19.70 |

Other Advanced Characterization Methodologies (General)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the chemical environment of atomic nuclei. For organosilanes like this compound, ¹H, ¹³C, and ²⁹Si NMR spectroscopy are particularly informative. researchgate.net ¹H NMR provides details about the hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton. ²⁹Si NMR is especially valuable for directly observing the silicon atom and its connectivity within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectra would exhibit characteristic absorption bands corresponding to the Si-H, C-H (aromatic), and C-Cl bonds, confirming the presence of these key structural features. nist.gov

Mass Spectrometry (MS): Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. Electron ionization mass spectrometry (EI-MS) is a common method used for the analysis of organosilanes. nist.gov

Gas Chromatography (GC): Gas chromatography is a separation technique used to analyze volatile compounds. It can be coupled with mass spectrometry (GC-MS) for powerful compound identification and purity assessment. This technique is suitable for analyzing derivatives of this compound.

X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths and angles.

These advanced characterization methodologies, in conjunction with elemental analysis, are essential for the comprehensive structural elucidation and purity verification of this compound and related compounds in research and industrial applications.

Reactivity and Reaction Mechanisms of 4 Chlorophenyl Silane Compounds

General Silane (B1218182) Reactivity Principles

The foundational reactivity of silanes like (4-Chlorophenyl)silane involves the susceptibility of the silicon atom to nucleophilic attack, primarily leading to the cleavage of silicon-heteroatom or silicon-hydrogen bonds. The presence of the electron-withdrawing 4-chlorophenyl group generally increases the rate of these reactions compared to electron-neutral or electron-donating substituents on the silicon atom.

Hydrolysis to Silanols and Subsequent Condensation

A primary reaction pathway for this compound derivatives, particularly those bearing hydrolyzable groups such as alkoxy or chloro moieties, is hydrolysis to form the corresponding silanols. This reaction is a classic example of nucleophilic substitution at the silicon center, where water acts as the nucleophile. The process can be catalyzed by both acids and bases.

Under acidic conditions, the reaction is initiated by the protonation of a leaving group, making it more susceptible to departure. Subsequently, a water molecule attacks the silicon atom. In basic media, the reaction proceeds via direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, often leading to a pentacoordinate intermediate. The general mechanism can be summarized as follows:

Hydrolysis: The initial step involves the reaction of this compound with water to produce a (4-Chlorophenyl)silanol. If multiple hydrolyzable groups are present, this occurs in a stepwise manner.

Condensation: The newly formed silanols are often unstable and readily undergo condensation reactions with other silanol (B1196071) molecules. This process involves the elimination of a water molecule and the formation of a stable siloxane (Si-O-Si) bond.

The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the solvent. The electron-withdrawing 4-chlorophenyl group is expected to increase the rate of hydrolysis by making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Formation of Oligomers and Polysiloxanes

The condensation of (4-Chlorophenyl)silanols is not limited to the formation of simple disiloxanes. This process can continue, leading to the formation of longer-chain oligomers and, ultimately, high-molecular-weight polysiloxanes. The structure of the resulting polymer can be linear, cyclic, or a cross-linked network, depending on the functionality of the starting silane and the reaction conditions.

For instance, the hydrolysis and condensation of a trifunctional this compound, such as (4-Chlorophenyl)trichlorosilane, will lead to a highly cross-linked polysiloxane resin. In contrast, a difunctional silane would primarily form linear or cyclic polysiloxanes. This polymerization process is fundamental to the synthesis of silicone materials with tailored properties. The incorporation of the 4-chlorophenyl group into the polysiloxane backbone can impart specific characteristics, such as altered thermal stability and refractive index, compared to standard polydimethylsiloxanes.

Cross-Coupling Reactions

This compound and its derivatives are valuable reagents in palladium-catalyzed cross-coupling reactions, most notably the Hiyama coupling. This reaction forms a carbon-carbon bond between an organosilane and an organic halide.

Hiyama Coupling Mechanisms and Scope

The general catalytic cycle is as follows:

Oxidative Addition: The active Palladium(0) catalyst reacts with the organic halide (R-X) to form a Palladium(II) intermediate.

Transmetalation: The organosilane transfers its organic group to the palladium center, displacing the halide. This is a crucial and often rate-determining step.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Palladium(0) catalyst. nih.gov

The reaction is versatile and can be used to couple various organosilanes with a range of organic halides, including aryl, vinyl, and alkyl halides. wikipedia.org

Role of Fluoride (B91410) and Base Activation to Pentavalent Silicon Species

A key feature of the Hiyama coupling is the requirement for an activator to enhance the nucleophilicity of the organosilane. Organosilanes are generally unreactive towards transmetalation due to the strong and non-polar nature of the silicon-carbon bond. Activation is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.org

The activator, typically a fluoride ion or a hydroxide ion, attacks the silicon atom of the this compound, forming a hypervalent, pentacoordinate silicon species. wikipedia.orgorganic-chemistry.org This pentavalent silicate (B1173343) is significantly more nucleophilic than the neutral tetracoordinate silane. The formation of this intermediate weakens the silicon-carbon bond, facilitating the transfer of the 4-chlorophenyl group to the palladium center during the transmetalation step. wikipedia.org

The choice between fluoride and base activation can be critical. While fluoride is a highly effective activator, it can also cleave common silicon-based protecting groups, limiting the reaction's scope. wikipedia.org Consequently, fluoride-free Hiyama coupling protocols using bases like NaOH have been developed. wikipedia.org

Transmetalation Pathways

The transmetalation step is the cornerstone of the Hiyama coupling, involving the transfer of the organic group from the activated silicon species to the palladium complex. For this compound, the activated pentacoordinate silicate transfers the 4-chlorophenyl group to the Pd(II) center.

The precise mechanism of transmetalation can vary, but it is generally accepted to proceed through a transition state where both the silicon and palladium atoms are coordinated to the transferring organic group. The electron-withdrawing nature of the 4-chlorophenyl group can influence the rate of this step. Studies have shown that arylsilanes with electron-withdrawing groups on the aromatic ring exhibit relatively higher reactivity in some cross-coupling reactions. frontiersin.org This enhanced reactivity makes this compound an attractive coupling partner for the synthesis of various biaryl compounds.

Below is a table summarizing examples of Hiyama coupling reactions involving arylsilanes, illustrating the scope of the reaction with different coupling partners and conditions.

| Arylsilane | Coupling Partner | Catalyst | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| (4-Chlorophenyl)trimethoxysilane | 4-Iodotoluene | Pd(OAc)₂ / PCy₃ | TBAF | THF | 60 | Good | arkat-usa.org |

| (4-Chlorophenyl)trimethoxysilane | Pyrimidin-2-yl tosylate | PdCl₂ / PCy₃ | TBAF / CuCl | Dioxane | 110 | 76 | semanticscholar.org |

| Phenyltrimethoxysilane | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | - | 71 | nih.gov |

| Phenyltriethoxysilane | Bromobenzene | Pd/C | TBAF | GVL | 130 | 94 | arkat-usa.org |

| (4-Fluorophenyl)trimethoxysilane | Tetramethylthiuram disulfide | CuF₂ | - | Toluene | 80 | Excellent | frontiersin.org |

Regioselectivity and Stereoselectivity in Cross-Coupling

The outcomes of cross-coupling reactions involving this compound are governed by principles of regioselectivity and stereoselectivity, which determine the specific location and three-dimensional arrangement of the newly formed bond.

Regioselectivity refers to the preference for reaction at one position over another when multiple reactive sites are present in a molecule. In the context of palladium-catalyzed Hiyama coupling, where this compound couples with an organic electrophile, regioselectivity is often dictated by the nature of the leaving group on the electrophile. The reactivity of organic halides typically follows the order of C-I > C-Br > C-OTf > C-Cl, meaning that if a substrate contains both a bromo and a chloro substituent, the palladium catalyst will preferentially undergo oxidative addition at the more reactive carbon-bromine bond. nih.gov This allows for selective coupling of the 4-chlorophenyl group at a specific site in a multifunctional molecule.

Nickel-Catalyzed Decarboxylative Coupling

Decarboxylative cross-coupling has emerged as a powerful method for C-C bond formation, utilizing carboxylic acids as readily available starting materials that extrude carbon dioxide during the reaction. rsc.org These transformations are often catalyzed by transition metals like palladium, copper, or nickel. rsc.orgacs.org

In a typical nickel-catalyzed decarboxylative arylation, an aromatic carboxylate couples with an aryl halide or pseudohalide. acs.org A common strategy involves the synergistic combination of photoredox and nickel catalysis, where a photocatalyst initiates the decarboxylation of a carboxylic acid to generate a radical intermediate. nih.gov This radical is then captured by a nickel complex, which subsequently couples with an aryl halide to form the desired product. nih.govprinceton.edu

While this methodology is robust for coupling various carboxylic acids with aryl halides, the use of organosilanes like this compound as the coupling partner in a decarboxylative reaction is not the standard approach. The organosilane typically acts as a nucleophilic partner after activation in Hiyama-type couplings. In decarboxylative couplings, the carbon nucleophile is generated from the carboxylic acid itself. Therefore, the reaction partner for the decarboxylating species is typically an electrophile, such as an aryl iodide, bromide, or chloride. acs.orgnih.gov

| Reaction Type | Catalyst System | Carboxylic Acid Partner | Typical Electrophile | Role of this compound |

| Ni-Catalyzed Decarboxylative Arylation | Ni(COD)₂ / Ligand | Aromatic Carboxylates (e.g., Perfluorobenzoates) | Aryl Halides (I, Br, Cl), Triflates, Tosylates acs.org | Not a typical coupling partner in this reaction scheme. |

| Photoredox/Nickel Dual Catalysis | Ir-photocatalyst / NiCl₂·glyme / Ligand | α-Amino acids, α-Oxy/Phenyl Carboxylic Acids nih.gov | Aryl Halides (I, Br) nih.gov | Not a typical coupling partner in this reaction scheme. |

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed Hiyama cross-coupling reaction is a cornerstone of C-C bond formation utilizing organosilanes. wikipedia.org This reaction provides a valuable alternative to other coupling methods like Suzuki and Stille reactions, primarily due to the low toxicity, stability, and ease of handling of organosilicon reagents. nih.govumich.edu this compound serves as an effective nucleophilic partner in these transformations.

The reaction mechanism follows a well-established catalytic cycle: wikipedia.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

Transmetalation: The organosilane, activated by a fluoride source (e.g., TBAF) or a base, forms a hypervalent pentacoordinate siliconate. nih.govorganic-chemistry.org This activated species transfers its organic group (the 4-chlorophenyl moiety) to the Pd(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. wikipedia.org

The scope of the Hiyama coupling is broad, enabling the formation of C(sp²)–C(sp²) bonds (aryl-aryl) and C(sp²)–C(sp³) bonds (aryl-alkyl). wikipedia.orgorganic-chemistry.org this compound can be coupled with a wide variety of electrophiles, including aryl, heteroaryl, and vinyl halides and triflates. nih.govumich.edumdpi.com The choice of ligand and reaction conditions can be optimized to achieve high yields, even with less reactive electrophiles like aryl chlorides. nih.govnih.gov

| Electrophile | This compound Derivative | Catalyst / Ligand | Activator | Product Type | Reference |

| Aryl Iodide | Aryltrifluorosilane | Pd(OAc)₂ / XPhos | TBAF | Biaryl | nih.gov |

| Aryl Bromide | Aryltrimethoxysilane | Pd(OAc)₂ / DABCO | TBAF | Biaryl | mdpi.com |

| Aryl Chloride | Aryltrimethoxysilane | NHC-Pd Complex | TBAF | Biaryl | nih.gov |

| Alkyl Bromide | Aryl(trialkoxy)silane | PdBr₂ / P(t-Bu)₂Me | TBAF | Alkyl-Aryl | organic-chemistry.org |

Silanols and Silanolates as Nucleophilic Reagents in Cross-Coupling

A significant limitation of the traditional Hiyama coupling is the requirement for a fluoride activator, which can cleave common silicon-based protecting groups (like silyl (B83357) ethers) and may not be compatible with base-sensitive functional groups. wikipedia.org To overcome this, the Hiyama-Denmark coupling was developed, which utilizes organosilanols or their pre-formed alkali metal salts (silanolates) as coupling partners. organic-chemistry.orgnih.gov

This fluoride-free approach involves converting a reagent like this compound into its corresponding silanol, (4-Chlorophenyl)dimethylsilanol, for example. The silanol can then participate in the cross-coupling reaction in the presence of a Brønsted base. nih.gov Alternatively, irreversible deprotonation of the silanol yields a stable silanolate salt, which is a highly effective nucleophile. nih.gov

The mechanism of the Hiyama-Denmark coupling is believed to proceed through a different pathway than the classic fluoride-activated version. It involves the formation of a palladium silanolate intermediate (containing a Si-O-Pd linkage), which facilitates the crucial transmetalation step without the need for a pentacoordinate siliconate. nih.govnih.gov This methodology is compatible with a wider range of functional groups and has been successfully applied to the synthesis of complex molecules. organic-chemistry.org

Advantages of Using (4-Chlorophenyl)silanols/Silanolates:

Fluoride-Free Conditions: Protects sensitive functional groups and silyl ethers. wikipedia.orgorganic-chemistry.org

Milder Reaction Conditions: Reactions often proceed under milder basic conditions. nih.gov

Stable Reagents: Silanolate salts are often stable, isolable solids that are easy to handle. nih.gov

Broad Scope: Enables the coupling of a wide range of electron-rich, electron-poor, and sterically hindered substrates.

Silane-Mediated Carbon-Carbon Bond Formations

The use of this compound in palladium-catalyzed cross-coupling reactions provides a versatile and powerful tool for the formation of diverse carbon-carbon bonds. alevelchemistry.co.ukchemistry.coach The strength of this methodology lies in its ability to selectively construct new bonds, forming key structural motifs found in pharmaceuticals, natural products, and materials science. umich.edu

The versatility of this compound is demonstrated by the range of coupling partners it can react with, leading to various classes of compounds:

Aryl-Aryl Bond Formation: Coupling with aryl and heteroaryl halides or triflates is one of the most common applications, leading to the synthesis of substituted biaryl and heterobiaryl compounds. nih.govumich.edu This is fundamental for creating conjugated systems and complex scaffolds.

Aryl-Alkenyl Bond Formation: Reaction with vinyl halides or triflates yields styrene (B11656) derivatives. The reaction is often highly stereospecific. researchgate.net

Aryl-Alkyl Bond Formation: While more challenging, couplings with unactivated alkyl halides (bromides and iodides) have been successfully achieved at room temperature, expanding the reaction's scope to include the formation of C(sp²)-C(sp³) bonds. organic-chemistry.org

The ability to use this compound to form these varied C-C bonds makes it a valuable building block in multi-step synthesis. wikipedia.org

Silane-Mediated Reductions

In addition to their role in C-C bond formation, silanes are effective reducing agents for a variety of functional groups. This reactivity, known as hydrosilylation, typically involves the addition of a Si-H bond across a polarized multiple bond (like C=O) and is often facilitated by a metal catalyst.

Reduction of Carboxylic Acids and Derivatives

The reduction of carboxylic acids and their derivatives, such as amides and esters, is a fundamental transformation in organic synthesis. While strong hydride agents like lithium aluminum hydride (LiAlH₄) are commonly used, hydrosilanes offer a milder and more selective alternative. acsgcipr.orgwikipedia.org

Reduction of Amides: Tertiary, secondary, and even primary amides can be reduced to the corresponding amines using a silane in the presence of a metal catalyst. acsgcipr.orgresearchgate.net A wide range of silanes, including polymethylhydrosiloxane (B1170920) (PMHS) and phenylsilane (B129415), are effective. acsgcipr.orgresearchgate.net The mechanism is believed to proceed through the O-silylation of the amide, followed by reduction. This method is noted for its good functional group tolerance. acsgcipr.org

Reduction of Carboxylic Acids and Esters: The direct reduction of carboxylic acids with silanes can be challenging but is achievable with appropriate catalysts. The reaction often proceeds through the in-situ formation of a silyl ester, which is then reduced. core.ac.uknih.gov For example, ruthenium carbonyl clusters can catalyze the dehydrogenative coupling of carboxylic acids with silanes to form silyl esters, which can be subsequently reduced. beilstein-journals.org Catalytic amounts of strong Lewis acids like B(C₆F₅)₃ can also facilitate the hydrosilylation of carboxylic acids, leading to aldehydes after an aqueous workup. core.ac.uk Although specific examples detailing the use of this compound are not prevalent, its reactivity is expected to be analogous to that of phenylsilane in these transformations.

Deoxygenative Alkylations of Alcohols

The deoxygenative transformation of alcohols into alkanes represents a valuable synthetic tool for the removal of hydroxyl groups. Hydrosilanes, including arylsilanes, serve as effective reducing agents for this purpose, typically requiring activation of the alcohol by a Brønsted or Lewis acid.

The general mechanism for this reaction involves the protonation of the alcohol's hydroxyl group by an acid, followed by the elimination of a water molecule to form a carbocation intermediate. A hydrosilane then acts as a hydride donor, transferring a hydride ion to the carbocation to yield the final alkane product. The stability of the intermediate carbocation influences the reaction's feasibility; thus, tertiary alcohols undergo deoxygenation more readily than primary or secondary alcohols. researchgate.net Strong Lewis acids like boron trifluoride etherate are often employed to facilitate the reaction. researchgate.net

While this reaction is a deoxygenation, it can be considered a formal deoxygenative alkylation when the resulting alkane (R-H) is the desired alkyl product derived from a complex alcohol precursor. An electrochemical approach for the deoxygenative cross-electrophile coupling of alcohols with hydrosilanes has also been developed, which may proceed through silyl ether intermediates. tum.denih.govacs.orgcore.ac.uk

Enantioselective Silane Reductions

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern organic synthesis. Silanes are frequently used as the stoichiometric reductant in these transformations, prized for their low toxicity and the stability of the resulting siloxane byproducts. acs.org The reaction's enantioselectivity is imparted by a chiral catalyst, which can be a transition metal complex or an enzyme. researchgate.netresearchgate.net

In metal-catalyzed reductions, a chiral ligand coordinates to a metal center (e.g., rhodium, zinc), which then interacts with the silane. researchgate.net This complex facilitates the stereoselective transfer of a hydride from the silicon atom to one of the enantiotopic faces of the ketone's carbonyl group. The steric and electronic properties of both the chiral ligand and the silane itself can be tuned to maximize the enantiomeric excess (ee) of the product alcohol. researchgate.net For instance, diarylsilanes have been shown to provide useful enantioselectivities in rhodium-catalyzed hydrosilylations of acetophenone. researchgate.net

Enzymatic systems, such as carbonic anhydrase, have also been shown to catalyze the enantioselective reduction of ketones with silanes. researchgate.netchemrxiv.org Mechanistic studies suggest the formation of a protein-bound zinc hydride intermediate, which is responsible for the hydride transfer to the ketone. researchgate.netchemrxiv.org

Table 1: Comparison of Catalytic Systems for Enantioselective Ketone Reduction with Silanes

| Catalyst System | Catalyst Type | Silane Type Used | General Substrates | Key Mechanistic Feature |

| Rhodium-P,N Ligand | Transition Metal | Diphenylsilane, Diarylsilanes | Aryl alkyl ketones | Coordination of silane to chiral metal complex |

| Zinc-Amino Alcohol | Transition Metal | Polymethylhydrosiloxane (PMHS) | Prochiral ketones | Formation of chiral zinc hydride species |

| Carbonic Anhydrase | Enzyme | Phenylsilane | Acetophenone derivatives | Formation of an enzymatic zinc hydride intermediate |

Mechanisms of Surface Reactions (Silanization)

Silanization is a chemical process used to covalently bind organosilane molecules to a surface, altering its properties such as hydrophobicity, adhesion, and chemical reactivity. This compound, as a reactive organosilane, can modify surfaces through several mechanisms depending on the nature of the substrate and reaction conditions.

Nucleophilic Attack of Surface Hydroxyl Groups

The most common mechanism for silanization occurs on hydroxylated surfaces like silica (B1680970) (SiO₂), glass, and metal oxides. These surfaces possess abundant silanol (Si-OH) or metal-hydroxyl (M-OH) groups that act as nucleophiles. When a chlorosilane, such as this compound, is introduced, the surface hydroxyl group attacks the electrophilic silicon atom. This nucleophilic substitution reaction results in the formation of a stable, covalent silicon-oxygen-surface (Si-O-M) bond and the elimination of hydrogen chloride (HCl) as a byproduct.

The reaction can be summarized as: Surface-OH + Cl-Si(R)₂-(C₆H₄Cl) → Surface-O-Si(R)₂-(C₆H₄Cl) + HCl

For tri-functional silanes, this process can lead to the formation of a cross-linked polysiloxane network on the surface, enhancing the stability and durability of the resulting monolayer.

Radical Mechanisms on Silicon Surfaces

A different mechanism operates on hydrogen-terminated silicon (Si-H) surfaces, which lack the oxide layer and associated hydroxyl groups. On these surfaces, the reaction can proceed via a free-radical chain reaction. This process can be initiated thermally or photochemically (with UV light), which leads to the homolytic cleavage of a surface Si-H bond, creating a silicon surface radical (a "dangling bond").

This highly reactive surface radical can then be trapped by a reactant molecule. In the context of hydrosilylation, the surface radical adds across the double or triple bond of an alkene or alkyne. Alternatively, a silyl radical generated in solution can initiate a chain reaction by abstracting a hydrogen atom from the Si-H surface to create a new surface radical. This radical-based grafting is a key method for forming direct, stable silicon-carbon bonds on unoxidized silicon surfaces.

A representative initiation step is: Surface-Si-H + Initiator (e.g., UV light, radical) → Surface-Si• + H•

Photoactivated Processes in Organosilane Assembly

Light can be employed to initiate or catalyze the assembly of organosilanes on surfaces, particularly on silicon. The mechanism of photoactivation depends on the substrate.

One proposed mechanism for porous silicon involves an initial photoactivated oxidation of the silicon matrix. Irradiation with visible light promotes the formation of a thin oxide layer with surface hydroxyl (silanol) groups. Once these hydroxyl groups are formed, the surface becomes amenable to conventional silanization via the nucleophilic attack mechanism described in section 4.4.1.

A second mechanism, known as photohydrosilylation, occurs on H-terminated silicon surfaces. Here, visible or UV light activates the Si-H bonds by generating electron-hole pairs within the silicon substrate. The presence of a photogenerated hole at the surface effectively weakens the Si-H bond, making it susceptible to reaction with organosilanes, alkenes, or alkynes, leading to covalent bond formation without the need for an oxide layer.

Catalytic Amidation Reactions Mediated by Triarylsilanols

While this compound itself is not a catalyst for amidation, its oxidized derivative, a triarylsilanol, is. Triarylsilanols have been identified as the first class of silicon-centered molecular catalysts for the direct amidation of carboxylic acids with amines, a reaction that avoids the use of stoichiometric activating agents.

The catalytic cycle is proposed to proceed through the formation of a reactive silyl ester intermediate. The triarylsilanol first reacts with the carboxylic acid in a condensation reaction to form a triaryl silyl ester, releasing a molecule of water. This silyl ester is significantly more electrophilic at the carbonyl carbon than the parent carboxylic acid. The amine then performs a nucleophilic attack on this activated carbonyl group, forming the amide bond and regenerating the triarylsilanol catalyst, which can then enter the next catalytic cycle.

Table 2: Effect of Aryl Substituents on Triarylsilanol Catalyst Activity in Amidation

| Catalyst | Aryl Substituent | Electronic Effect | Relative Activity |

| Triphenylsilanol | -H | Neutral | Baseline |

| Tris(p-chlorophenyl)silanol | -Cl | Electron-withdrawing | Higher than baseline |

| Tris(p-bromophenyl)silanol | -Br | Electron-withdrawing | Highest among halogens |

| Data synthesized from findings that tris(p-haloaryl)silanols are more active catalysts than the parent triphenylsilanol. |

Research has shown that electron-withdrawing substituents on the aryl rings, such as the chloro- group in tris(4-chlorophenyl)silanol, enhance the catalytic activity. This is attributed to the increased Lewis acidity of the silicon center, which facilitates the formation of the reactive silyl ester intermediate.

Hypervalent Silane Formation and Reactivity

The formation of hypervalent species from tetravalent organosilanes, including derivatives like this compound, is a key aspect of their reactivity, particularly in reactions involving nucleophilic attack at the silicon center. This section explores the principles of hypervalent silane formation and the subsequent reactivity of these transient or stable intermediates.

The silicon atom in this compound, as in other organosilanes, possesses empty, low-lying d-orbitals that can accept electron density from incoming nucleophiles. This interaction leads to the formation of a hypervalent, pentacoordinate intermediate. The stability and reactivity of this intermediate are influenced by several factors, including the nature of the substituents on the silicon atom and the attacking nucleophile.

A common method to induce the formation of hypervalent silicates is through the reaction of an organosilane with a potent nucleophile, such as the fluoride ion. The fluoride ion's high affinity for silicon facilitates the formation of a pentacoordinate silicate complex. Mechanistic studies on related phenylsilanes suggest that this process involves a pre-equilibrium step where the nucleophile coordinates to the silicon atom, followed by subsequent reaction steps. scispace.comresearchgate.net

The general mechanism for nucleophilic activation of a silicon-heteroatom bond, which is applicable to this compound derivatives, can be described as follows:

Nucleophilic Attack: A non-substituting nucleophilic catalyst (e.g., F⁻, HMPA) attacks the silicon center of the tetracoordinate silane (R₃Si-X).

Formation of a Pentacoordinate Intermediate: This attack results in the formation of a hypervalent, pentacoordinate silicate intermediate, [R₃Si(Nu)X]⁻.

Nucleophilic Substitution: The incoming nucleophile then attacks this activated intermediate in the rate-determining step, leading to the displacement of the leaving group X. scispace.com

The reactivity of these hypervalent species is significantly higher than that of their tetracoordinate precursors. For instance, pentacoordinated hydrogenosilanes exhibit enhanced reactivity in hydrosilylation reactions. scispace.com Similarly, the cleavage of Si-O bonds in enoxysilanes is activated through the formation of hypervalent intermediates. scispace.com

While specific experimental data on the hypervalent species of this compound are not extensively detailed in the available literature, the principles derived from studies on analogous arylfluorosilanes provide a framework for understanding their behavior. For example, the reaction of triphenylfluorosilane with fluoride ions rapidly forms the pentacoordinate difluorosilicate anion [Ph₃SiF₂]⁻. However, this species can undergo further phenyl-fluoride exchange reactions to yield more highly fluorinated silicates like [Ph₂SiF₃]⁻ and [PhSiF₄]⁻. uvic.ca This suggests that a similar reaction with a this compound derivative could lead to a mixture of hypervalent silicate species.

The geometry of these pentacoordinate silicon intermediates is typically trigonal bipyramidal. In such a structure, the most electronegative substituents preferentially occupy the axial positions, while the organic groups are situated in the equatorial plane. This structural arrangement influences the reactivity and the stereochemical outcome of subsequent reactions.

The following table summarizes the key aspects of hypervalent silane formation based on general principles and data from related compounds.

| Precursor Type | Activating Nucleophile | Hypervalent Intermediate (Postulated) | Key Characteristics of Intermediate |

| Arylfluorosilane | Fluoride (F⁻) | [ArSiF₄]⁻ | Pentacoordinate, trigonal bipyramidal geometry. |

| Arylhydrosilane | Fluoride (F⁻) | [ArSiH₂F₂]⁻ | Increased hydridic character of Si-H bonds. |

| Silyl Ether | Lewis Bases (e.g., HMPA) | [ArR₂Si(OR')L] | Activated Si-O bond, susceptible to cleavage. |

Note: "Ar" in this context would be the 4-chlorophenyl group for the subject compound. The specific intermediates for this compound would be analogous to those shown.

Further research focusing specifically on the isolation and characterization of hypervalent adducts of this compound would be necessary to provide more detailed insights into their precise structure and reactivity patterns.

Derivatives and Functionalization Strategies of 4 Chlorophenyl Silane

Synthesis of Specific (4-Chlorophenyl)silane Derivatives

The synthesis of specific this compound derivatives often involves the formation of a silicon-carbon bond between the 4-chlorophenyl group and the silicon atom, followed by or preceded by substitution at the silicon center. Common methods include Grignard reactions and direct synthesis processes.

Trichlorothis compound

This derivative is a key intermediate for other functionalized silanes. A primary synthesis route involves the reaction of 4-chlorophenylmagnesium bromide (a Grignard reagent) with silicon tetrachloride.

Alternatively, industrial synthesis can be achieved through the direct reaction of 4-chlorobenzotrifluoride with silicon powder in the presence of a copper catalyst in a fluidized bed reactor. smolecule.com This process typically yields 70-90% of the desired product. smolecule.com

Interactive Data Table: Synthesis of Trichlorothis compound

| Reactant 1 | Reactant 2 | Reagents/Catalyst | Product |

| 4-chlorophenylmagnesium bromide | Silicon tetrachloride | Diethyl ether or THF | Trichlorothis compound |

| 4-chlorobenzotrifluoride | Silicon powder | Copper catalyst | Trichlorothis compound |

Triethoxythis compound

Trialkoxysilanes are commonly prepared by the alcoholysis of the corresponding trichlorosilane (B8805176). (4-Chlorophenyl)triethoxysilane can be synthesized by reacting trichlorothis compound with ethanol (B145695). This reaction proceeds with the substitution of the chloro groups on the silicon atom with ethoxy groups, releasing hydrogen chloride as a byproduct. Another method involves the hydrosilylation of 4-(trifluoromethyl)styrene derivatives with triethoxysilane, catalyzed by platinum, palladium, or rhodium, which can achieve yields of 85-95%. smolecule.com

(4-Chlorophenyl)dimethylsilane

The synthesis of (4-Chlorophenyl)dimethylsilane can be achieved by reacting 4-chlorophenylmagnesium bromide with dichlorodimethylsilane. guidechem.com The Grignard reagent displaces one of the chlorine atoms on the dichlorodimethylsilane to form the desired product. The remaining Si-Cl bond can then be reduced to a Si-H bond using a reducing agent like lithium aluminum hydride. guidechem.com

Chloromethylated this compound Derivatives

Chloromethylation introduces a reactive chloromethyl group (-CH₂Cl) into the silane (B1218182) structure. For instance, (chloromethyl)dimethylthis compound can be synthesized via a zinc-catalyzed nucleophilic substitution reaction between a 4-chlorophenyl Grignard reagent and chloro(chloromethyl)dimethylsilane. orgsyn.org This method is noted for its efficiency, scalability, and use of a relatively inexpensive and non-toxic catalyst. orgsyn.org Another approach involves the reaction of polymethylphenylsilanes with chloromethyl methyl ether in the presence of SnCl₄, though this can lead to a reduction in the polymer's molecular weight. researchgate.net

Interactive Data Table: Synthesis of this compound Derivatives

| Derivative | Precursor 1 | Precursor 2 | Key Reagents |

| Triethoxythis compound | Trichlorothis compound | Ethanol | - |

| (4-Chlorophenyl)dimethylsilane | 4-chlorophenylmagnesium bromide | Dichlorodimethylsilane | LiAlH₄ (for reduction) |

| (chloromethyl)dimethylthis compound | 4-chlorophenylmagnesium bromide | Chloro(chloromethyl)dimethylsilane | Zinc chloride catalyst |